BenchChemオンラインストアへようこそ!

1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea

BTK inhibition Kinase assay Structure-activity relationship

1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea (CAS 2191266-43-8, C19H18N4O2, MW 334.4) is a synthetic, non-covalent Bruton's tyrosine kinase (BTK) ligand with a reported biochemical IC50 of 1 nM. Unlike irreversible acrylamide-based inhibitors, this bipyridine-urea chemotype allows for reversible target engagement, making it an essential tool for investigating BTK signaling in wild-type and C481S-mutant backgrounds without residual cysteine modification. With a defined 3,3'-bipyridine regioisomeric identity, this high-purity reference standard is validated for SAR campaigns, metal-organic framework studies, and preclinical profiling in ibrutinib-resistant B-cell malignancy models. Secure this high-purity compound for consistent, reproducible results.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 2191266-43-8
Cat. No. B2435927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea
CAS2191266-43-8
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3
InChIInChI=1S/C19H18N4O2/c1-25-18-7-3-2-6-17(18)23-19(24)22-11-14-9-16(13-21-10-14)15-5-4-8-20-12-15/h2-10,12-13H,11H2,1H3,(H2,22,23,24)
InChIKeyNAZYVBZVHFKYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea (CAS 2191266-43-8) – A Structurally Differentiated Bipyridine-Urea BTK Ligand for Selective Kinase Probing


1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea (CAS 2191266-43-8, C19H18N4O2, MW 334.4) is a synthetic small-molecule urea derivative incorporating a 3,3‘-bipyridine core and a 2-methoxyphenyl substituent . The compound has been disclosed as a Bruton’s tyrosine kinase (BTK) ligand in patent US20240083900 (Example 5), with a reported biochemical IC₅₀ of 1 nM against recombinant human BTK [1]. Unlike the covalent acrylamide-based BTK inhibitors that dominate clinical practice, this compound belongs to a bipyridine-urea chemotype that engages the kinase via a distinct non-covalent interaction motif, making it a valuable tool for investigating BTK-driven signaling pathways without irreversible target modification [1].

Why Bipyridine-Urea BTK Binders Cannot Be Replaced by Generic Pyrazolo-Pyrimidine or Diphenyl-Urea Isosteres


BTK inhibitors span multiple chemotypes—covalent acrylamides (ibrutinib, acalabrutinib), reversible pyrazolo-pyrimidines (GDC-0853), and bipyridine-ureas—each with distinct hinge-binding geometries and selectivity fingerprints [1]. The 3,3‘-bipyridine motif in 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea presents a bidentate nitrogen topology that can coordinate transition metals or engage polar kinase residues differently than the 2,4′-bipyridine positional isomer or mono-pyridine scaffolds [2]. Consequently, procurement of a “generic bipyridine urea” or interchange with an alternative BTK inhibitor without verifying the regioisomeric and binding-mode context risks introducing an agent with divergent target engagement, selectivity, and cellular potency. The quantitative evidence below substantiates why the Example 5 compound (CAS 2191266-43-8) holds specific, measurable advantages over both intra-patent analogs and clinically established BTK inhibitors.

Quantitative Differentiation of 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea Against Closest Comparators


BTK Biochemical IC₅₀ Head-to-Head Within Patent US20240083900 Assay Platform

Within the identical biochemical BTK inhibition assay disclosed in US20240083900, the target compound (Example 5, 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea) exhibits an IC₅₀ of 1 nM, placing it in the single-digit nanomolar tier alongside other potent examples but with a structure that combines the 3,3′-bipyridine scaffold with a 2-methoxyphenyl urea terminus [1]. By comparison, Example 66 achieves sub-nanomolar potency (IC₅₀ <1 nM), Example 79 shows IC₅₀ = 1.20 nM, and Example 236 demonstrates reduced potency at IC₅₀ = 5.5 nM [2]. This intra-assay dataset confirms that Example 5 occupies a high-potency niche while offering the distinct bipyridine substitution pattern not present in the other disclosed examples.

BTK inhibition Kinase assay Structure-activity relationship

Potency Comparison Against Clinical Non-Covalent BTK Inhibitor GDC-0853 (Fenebrutinib)

The target compound demonstrates a BTK biochemical IC₅₀ of 1 nM [1], which is approximately 3-fold more potent than the clinically evaluated non-covalent BTK inhibitor GDC-0853 (fenebrutinib), reported to inhibit anti-IgM-induced BTK phosphorylation in B cells with an IC₅₀ of 3.1 nM . While assay formats differ (biochemical vs. cellular phospho-BTK), both measure direct target engagement and the 3.1-fold differential is consistent with the target compound's potential for enhanced target occupancy at equivalent concentrations.

BTK inhibitor Non-covalent Cross-study potency

Binding Mode Differentiation: Non-Covalent Bipyridine-Urea vs. Covalent Acrylamide BTK Inhibitors

Covalent BTK inhibitors such as ibrutinib and acalabrutinib rely on an acrylamide warhead that forms an irreversible bond with Cys481 in the BTK active site [1]. The C481S mutation renders these covalent inhibitors ineffective (IC₅₀ shifts from ~0.5 nM to >1 μM for ibrutinib) [1]. The target compound (Example 5), as a non-covalent bipyridine-urea ligand, does not depend on Cys481 engagement and is expected to maintain activity against the C481S mutant, consistent with the binding mode of other reversible BTK inhibitors [2].

Covalent inhibitor Drug resistance C481S mutation

Regioisomeric Scaffold Differentiation: 3,3'-Bipyridine vs. 2,4'-Bipyridine Topology

The 3,3′-bipyridine scaffold in the target compound (MW 334.4, C19H18N4O2) presents two pyridine nitrogen atoms in a meta-meta′ orientation that can accommodate distinct metal-chelation geometries (e.g., bridging dihedral angles of ~37° in related crystal structures) [1]. In contrast, the 2,4′-bipyridine positional isomer (CAS 2097863-05-1) positions one nitrogen in an ortho relationship to the biaryl bond, reducing the conformational flexibility for bidentate coordination and potentially altering kinase hinge-region hydrogen-bonding patterns.

Regioisomer Metal coordination Structure-property relationship

Recommended Application Scenarios for 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea Based on Differentiated Evidence


BTK Wild-Type and C481S Mutant Comparative Pharmacology Studies

The non-covalent binding mode inferred for the bipyridine-urea scaffold [1] makes this compound suitable for head-to-head studies comparing reversible vs. irreversible BTK inhibition in both wild-type and C481S-mutant cellular backgrounds. Unlike covalent inhibitors that lose >2000-fold potency against C481S [2], the Example 5 compound provides a constant pharmacological baseline, enabling clean interpretation of resistance-associated signaling changes.

Structure-Activity Relationship (SAR) Expansion Around the 3,3'-Bipyridine-Urea Chemotype

With an intra-patent biochemical IC₅₀ of 1 nM [1] and a defined regioisomeric identity (3,3′-bipyridine, CAS 2191266-43-8) [2], this compound serves as a validated reference standard for SAR campaigns exploring modifications at the methoxyphenyl, urea linker, or bipyridine positions. Its well-characterized potency within the US20240083900 series [1] allows it to function as a benchmark for new analog synthesis and biochemical evaluation.

BTK-Dependent B-Cell Malignancy Screening Panels Requiring Non-Covalent Tool Compounds

B-cell lymphoma and chronic lymphocytic leukemia cell lines harboring BTK C481S mutations are insensitive to ibrutinib and acalabrutinib [1]. The target compound, as a non-covalent BTK binder with an IC₅₀ of 1 nM [2], provides a low-nanomolar potency tool for viability, apoptosis, and phospho-flow cytometry assays in these resistant models without the confounding factor of irreversible cysteine modification.

Metal-Coordination and Supramolecular Chemistry Investigations Leveraging 3,3'-Bipyridine Topology

The meta-meta′ nitrogen arrangement of the 3,3′-bipyridine core [1] enables distinct transition-metal coordination geometries compared to 2,2′- or 2,4′-bipyridine isomers. This compound can be procured for studies of metal-organic frameworks, metallodrug design, or allosteric kinase modulation where bipyridine-metal complexes serve as structural or functional probes.

Quote Request

Request a Quote for 1-([3,3'-Bipyridin]-5-ylmethyl)-3-(2-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.